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Abstract

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B)
receptor. This document provides a technical guide to the discovery, history, and
pharmacological profile of L-736380. It includes a summary of its binding affinity and in vivo
efficacy, details of relevant experimental protocols, and visualizations of the CCK-B receptor
signaling pathway and a representative experimental workflow.

Introduction

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-
coupled receptor (GPCR) found predominantly in the central nervous system and the
gastrointestinal tract. It plays a crucial role in regulating gastric acid secretion, anxiety, and
other neurological processes. The development of selective CCK-B receptor antagonists has
been a significant area of research for potential therapeutic applications in gastrointestinal
disorders and neuropsychiatric conditions. L-736380 emerged from these efforts as a high-
affinity antagonist with significant selectivity for the CCK-B receptor over the CCK-A subtype.

Discovery and History

The discovery of L-736380 was reported in a 1996 publication in the Journal of Medicinal
Chemistry by Castro et al.[1]. The research focused on the "Controlled modification of acidity in
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cholecystokinin B receptor antagonists,” specifically on a series of N-(1,4-benzodiazepin-3-yl)-
N'-[3-(tetrazol-5-ylamino) phenyljureas. This work aimed to optimize the pharmacological
profile of this chemical class, leading to the identification of L-736380 as a lead compound with

exceptional potency and selectivity.

Further details regarding the specific historical development and clinical trial history of L-
736380 are not readily available in the public domain search results.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for L-736380, providing insights
into its receptor binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity

Compound Receptor IC50 (nM)
L-736380 CCK-B 0.054[1]
L-736380 CCK-A 400[1]

Table 2: In Vivo Efficacy

Compound Assay Species ID50 / ED50

Inhibition of Gastric ]
L-736380 ) ) Anesthetized Rats 0.064 mg/kg (ID50)[1]
Acid Secretion

Ex vivo binding of
L-736380 [125I]CCK-8S in brain ~ BKTO Mice 1.7 mg/kg (ED50)[1]

membranes

Note: Comprehensive in vivo pharmacokinetic data (e.g., half-life, clearance, volume of
distribution, bioavailability) for L-736380 in various species is not available in the provided
search results.

Experimental Protocols
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Detailed experimental protocols for the synthesis and specific in vivo pharmacokinetic studies
of L-736380 are not available in the search results. However, based on the cited literature, the
following are generalized methodologies for key experiments.

CCK-B Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a
test compound for the CCK-B receptor.

 Membrane Preparation: Homogenize tissues known to express CCK-B receptors (e.g.,
rodent brain cortex) in a suitable buffer (e.qg., Tris-HCI) and centrifuge to pellet the
membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to
remove endogenous ligands.

» Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled
CCK-B receptor ligand (e.g., [1251]CCK-8S), and varying concentrations of the test
compound (L-736380).

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a
specific duration to allow binding to reach equilibrium.

o Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass
fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer
to remove unbound radioligand.

o Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50) by non-linear regression analysis of the competition
binding curve.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat
Model)

This protocol outlines a method to assess the in vivo efficacy of a CCK-B antagonist in
inhibiting gastric acid secretion.
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» Animal Preparation: Anesthetize male Wistar rats and cannulate the trachea to ensure a
clear airway. Surgically expose the stomach and insert a catheter into the lumen to collect
gastric secretions.

e Drug Administration: Administer L-736380 intravenously or via another appropriate route at
various doses.

o Stimulation of Gastric Acid Secretion: Infuse a secretagogue, such as pentagastrin,
intravenously to stimulate gastric acid secretion.

o Sample Collection: Collect gastric effluent at regular intervals.

e Analysis: Measure the volume of the collected gastric juice and determine the acid
concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

» Data Analysis: Calculate the total acid output and determine the dose of L-736380 that
causes a 50% inhibition of the stimulated acid secretion (ID50).

Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the
receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling
cascades can lead to various cellular responses, including the activation of the MAPK/ERK
pathway.
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Caption: Simplified CCK-B receptor signaling cascade.

High-Throughput Screening Workflow for CCK-B
Antagonists

The following diagram illustrates a generalized workflow for a high-throughput screening (HTS)
campaign to identify novel CCK-B receptor antagonists.
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Caption: Generalized HTS workflow for CCK-B antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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